molecular formula C11H15N5O2 B7628274 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid

2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid

Numéro de catalogue: B7628274
Poids moléculaire: 249.27 g/mol
Clé InChI: JZUQLYQZINISOX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for neurological disorders such as Alzheimer's disease and schizophrenia. TAK-915 is a highly selective antagonist of the GABA(A) α5 receptor subtype, which is believed to play a key role in cognitive function.

Mécanisme D'action

2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid is a selective antagonist of the GABA(A) α5 receptor subtype, which is predominantly expressed in the hippocampus, a brain region that is critical for learning and memory. By blocking the α5 receptor, this compound enhances the activity of other GABA(A) receptor subtypes, leading to an overall increase in the inhibitory tone in the hippocampus. This results in improved cognitive function, particularly in tasks that require memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life in both rats and humans. It is rapidly absorbed and distributed to the brain, where it selectively targets the GABA(A) α5 receptor subtype. This compound has also been shown to have a low potential for drug-drug interactions and a low risk of adverse effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid is its high selectivity for the GABA(A) α5 receptor subtype, which minimizes off-target effects and reduces the risk of adverse events. This compound is also well-tolerated in both animals and humans, making it a promising candidate for clinical development. However, one of the limitations of this compound is its narrow therapeutic window, which may limit its usefulness in certain patient populations.

Orientations Futures

There are several potential future directions for the development of 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid and related compounds. One area of interest is the use of this compound in combination with other drugs, such as cholinesterase inhibitors, to enhance its cognitive effects. Another area of interest is the development of more selective GABA(A) α5 receptor antagonists with improved pharmacokinetic properties and a wider therapeutic window. Finally, there is a need for further research to elucidate the underlying mechanisms of this compound's cognitive-enhancing effects and to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

The synthesis of 2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the formation of the pyrazolo[3,4-d]pyrimidine ring system, which is achieved through a cyclization reaction. The final product is obtained as a white crystalline solid with high purity and yield.

Applications De Recherche Scientifique

2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid has been extensively studied in preclinical models of cognitive impairment and has demonstrated promising results in improving cognitive function. It has been shown to enhance memory and learning in various animal models, including rats and mice. This compound has also been evaluated in human clinical trials for the treatment of cognitive impairment associated with schizophrenia and Alzheimer's disease.

Propriétés

IUPAC Name

2-[(1-tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2/c1-11(2,3)16-10-7(4-15-16)9(13-6-14-10)12-5-8(17)18/h4,6H,5H2,1-3H3,(H,17,18)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZUQLYQZINISOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C=N1)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.